molecular formula C14H8N4O2S B14942640 11-(Pyridin-3-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),9,11-tetraene-4,6-dione

11-(Pyridin-3-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),9,11-tetraene-4,6-dione

Cat. No.: B14942640
M. Wt: 296.31 g/mol
InChI Key: MEPAYCJBVUBWBE-UHFFFAOYSA-N
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Description

7-(3-Pyridyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Pyridyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-(3-Pyridyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents used .

Mechanism of Action

The mechanism of action of 7-(3-Pyridyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets, including tyrosine kinases and cyclin-dependent kinases. These interactions disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis .

Properties

Molecular Formula

C14H8N4O2S

Molecular Weight

296.31 g/mol

IUPAC Name

11-pyridin-3-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

InChI

InChI=1S/C14H8N4O2S/c19-12-11-10(17-14(20)18-12)8-3-4-9(16-13(8)21-11)7-2-1-5-15-6-7/h1-6H,(H2,17,18,19,20)

InChI Key

MEPAYCJBVUBWBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C2)C4=C(S3)C(=O)NC(=O)N4

Origin of Product

United States

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